molecular formula C11H16ClN B1460755 [2-(4-Chlorophenyl)ethyl](propan-2-yl)amine CAS No. 2275-69-6

[2-(4-Chlorophenyl)ethyl](propan-2-yl)amine

Cat. No.: B1460755
CAS No.: 2275-69-6
M. Wt: 197.7 g/mol
InChI Key: KWBMGYTVGMOAIS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethylamine is an organic compound with the molecular formula C11H16ClN and a molecular weight of 197.70444 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to an isopropylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethylamine typically involves the reaction of 4-chlorophenylacetonitrile with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(4-Chlorophenyl)ethylamine may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

2-(4-Chlorophenyl)ethylamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding.

    Medicine: Research into potential therapeutic applications, such as treatments for neurological disorders, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)ethylamine
  • 2-(4-Fluorophenyl)ethylamine
  • 2-(4-Methylphenyl)ethylamine

Uniqueness

2-(4-Chlorophenyl)ethylamine is unique due to the presence of the chlorine atom in the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBMGYTVGMOAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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